1-Ethyl-5-nitro-1H-1,2,3-triazole
Description
The 1,2,3-triazole core is renowned for its stability, synthetic versatility (via copper-catalyzed azide-alkyne cycloaddition, or "click chemistry"), and bioactivity . Nitro groups, as electron-withdrawing substituents, enhance electrophilic reactivity and can influence biological activity, such as antimicrobial or enzyme inhibitory effects .
Properties
Molecular Formula |
C4H6N4O2 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
1-ethyl-5-nitrotriazole |
InChI |
InChI=1S/C4H6N4O2/c1-2-7-4(8(9)10)3-5-6-7/h3H,2H2,1H3 |
InChI Key |
YYOOGTPHUKYWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitro-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the cyclization of ethyl azide with nitroacetylene under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1-ethyl-5-nitro-1H-1,2,3-triazole often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-nitro-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Reactions often involve alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl-substituted triazoles.
Scientific Research Applications
1-Ethyl-5-nitro-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its antimicrobial, anticancer, and antifungal properties.
Industry: Utilized in the development of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-ethyl-5-nitro-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Key Observations :
- Nitro Position : Direct C5-nitro substitution (as in the target compound) likely increases reactivity compared to nitro groups on pendant aryl rings .
- Steric Effects : Bulky N1 substituents (e.g., 4-methoxybenzyl ) may hinder binding to biological targets compared to smaller alkyl groups (ethyl or methyl).
Key Observations :
Key Observations :
- Nitro vs.
- Enzyme Inhibition : CA-II inhibition () is highly substitution-dependent; nitro groups could compete with sulfonamide-based inhibitors.
Physicochemical Properties
Substituents critically influence solubility, stability, and reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
